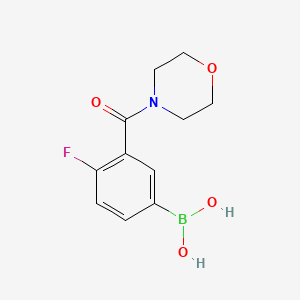
4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid
Descripción general
Descripción
4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid, also known as FMOC-PBA, is an organic molecule used in organic synthesis and is a building block for many compounds. It has been used in a variety of applications, including drug discovery, materials science, and biochemistry. FMOC-PBA is a boronate ester and a derivative of phenylboronic acid, and is used as a protecting group in peptide synthesis. It is used to protect the amino acid from oxidation and hydrolysis during the synthesis process.
Aplicaciones Científicas De Investigación
4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid has been used in a variety of scientific research applications. It has been used as a protecting group in peptide synthesis, as a reagent in the synthesis of organic compounds, and as a precursor for other boronate esters. It has also been used in the synthesis of small molecules and in the study of the structure and reactivity of boronates. 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid has been used in drug discovery, as it can be used to protect peptides from oxidation and hydrolysis during synthesis. Additionally, it has been used in materials science, as it can be used to produce a range of polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid is based on its ability to form a stable boronate ester with a fluoroalkyl halide. The reaction of a boronate ester with a fluoroalkyl halide produces the desired product in high yields with minimal side reactions. The boronate ester is then used as a protecting group in peptide synthesis, preventing oxidation and hydrolysis of the peptide during the synthesis process.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid are not well understood. However, it has been found to be non-toxic in animal models and has been used in drug discovery and materials science. It has also been used in the synthesis of small molecules, and has been found to be stable in aqueous solution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid in lab experiments include its high yield and low cost. Additionally, it is non-toxic and stable in aqueous solution, making it suitable for use in a variety of experiments. The main limitation of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid is that it is not suitable for use in reactions that require a high temperature or pressure, as it is not stable under these conditions.
Direcciones Futuras
For the use of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid include its use in drug discovery, materials science, and biochemistry. Additionally, it could be used in the synthesis of small molecules, as well as in the study of the structure and reactivity of boronates. It could also be used in the production of polymers and nanomaterials. Additionally, further research could be done to understand the biochemical and physiological effects of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid.
Propiedades
IUPAC Name |
[4-fluoro-3-(morpholine-4-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BFNO4/c13-10-2-1-8(12(16)17)7-9(10)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQOQRNXQBBPSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660214 | |
| Record name | [4-Fluoro-3-(morpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid | |
CAS RN |
874219-29-1 | |
| Record name | B-[4-Fluoro-3-(4-morpholinylcarbonyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Fluoro-3-(morpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid](/img/structure/B1387864.png)
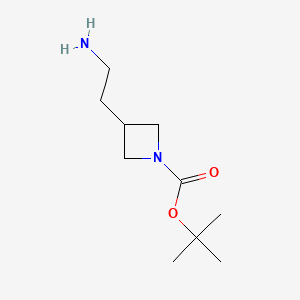
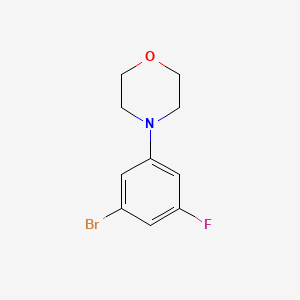
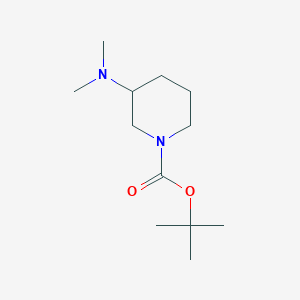
![6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1387870.png)
![Octahydropyrrolo[1,2-a][1,4]diazepin-5-one](/img/structure/B1387871.png)
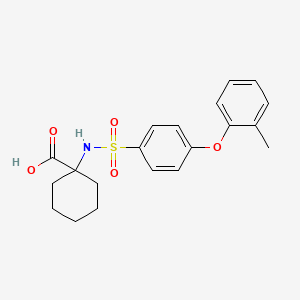
![4-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B1387877.png)
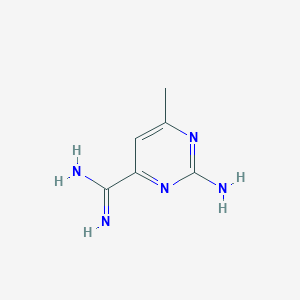
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide](/img/structure/B1387880.png)
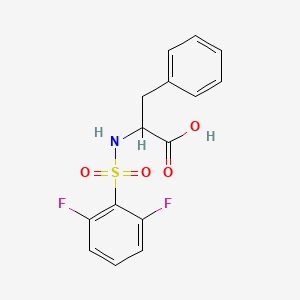
![1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine](/img/structure/B1387882.png)
![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)ethylidene]-2-phenyl-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B1387884.png)
![1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]](/img/structure/B1387887.png)